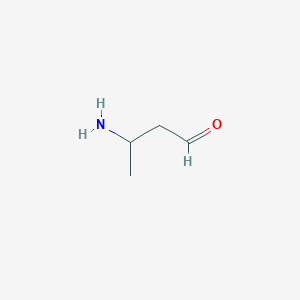

3-Aminobutanal

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-aminobutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(5)2-3-6/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZVYAPATCJLAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Aminobutanal synthesis from 3-aminobutanoic acid

An In-depth Technical Guide to the Synthesis of 3-Aminobutanal from 3-Aminobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

The conversion of 3-aminobutanoic acid to this compound is a multi-step process that requires careful consideration of functional group compatibility. A direct reduction is not feasible due to the presence of the reactive amino group, which can interfere with common reducing agents. Therefore, a protection-reduction-deprotection strategy is the most viable and commonly employed approach. This guide provides a detailed overview of this synthetic pathway, including experimental protocols, quantitative data, and process visualizations.

Overall Synthesis Strategy

The synthesis of this compound from 3-aminobutanoic acid is strategically divided into three main stages:

-

N-Protection: The amino group of the starting material is "capped" with a protecting group. This prevents it from undergoing undesired reactions during the subsequent reduction step.[1][2] The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of installation and removal under conditions that do not affect other parts of the molecule.[3][4][5]

-

Reduction of the Carboxylic Acid: The protected 3-aminobutanoic acid is then reduced to the corresponding aldehyde. This is a delicate transformation, as aldehydes can be easily over-reduced to alcohols.[6] A highly efficient one-pot method involves activating the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an acylimidazolide intermediate, which is then selectively reduced to the aldehyde at low temperatures using Diisobutylaluminium hydride (DIBAL-H).[7][8][9]

-

N-Deprotection: The final step involves the removal of the protecting group to unveil the amino functionality, yielding the target molecule, this compound. The Boc group is typically cleaved under acidic conditions.[5]

The following diagram illustrates the logical workflow of this synthetic route.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-aminobutanoic acid

This procedure details the protection of the amino group of 3-aminobutanoic acid using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Methodology:

-

Dissolve 3-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (B78521) (NaOH, 2.0 eq) and stir the mixture until all solids are dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (B1210297) to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M hydrochloric acid (HCl) solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-aminobutanoic acid.

| Parameter | Value/Condition | Reference |

| Starting Material | 3-Aminobutanoic acid | |

| Reagents | Di-tert-butyl dicarbonate, Sodium hydroxide | [5] |

| Solvent | Dioxane/Water | [5] |

| Temperature | 0 °C to Room Temperature | [5] |

| Reaction Time | 12-18 hours | N/A |

| Typical Yield | >95% | [10] |

Step 2: Synthesis of N-Boc-3-aminobutanal

This one-pot protocol describes the activation of the N-protected carboxylic acid with CDI, followed by reduction with DIBAL-H.[9] This method is advantageous as it avoids isolating the highly reactive intermediate and generally provides good yields.[7][11]

Methodology:

-

Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve N-Boc-3-aminobutanoic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C.

-

Add 1,1'-carbonyldiimidazole (CDI, 1.05 eq) in one portion.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the evolution of CO₂. The formation of the acylimidazolide intermediate is complete when gas evolution ceases.

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Slowly add Diisobutylaluminium hydride (DIBAL-H, 1.5 eq, typically 1.0 M solution in hexanes) dropwise, keeping the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction by the slow, dropwise addition of methanol (B129727) at -78 °C.

-

Allow the mixture to warm to room temperature and add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). Stir vigorously for several hours until two clear layers form.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-aminobutanal.

| Parameter | Value/Condition | Reference |

| Starting Material | N-Boc-3-aminobutanoic acid | [9] |

| Activating Agent | 1,1'-Carbonyldiimidazole (CDI) | [7] |

| Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) | [7][8] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [9] |

| Temperature | Activation: 0 °C to RT; Reduction: -78 °C | [6][9] |

| Reaction Time | 3-5 hours total | [9] |

| Typical Yield | 80-95% | [7][11] |

The following diagram outlines the key transformations in this reduction step.

Step 3: Deprotection to Yield this compound

The final step involves the acid-catalyzed removal of the Boc protecting group.

Methodology:

-

Dissolve the crude N-Boc-3-aminobutanal from the previous step in an appropriate solvent such as dichloromethane (B109758) (DCM) or dioxane.

-

Cool the solution to 0 °C.

-

Add an excess of a strong acid. Common choices are trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) or a 4 M solution of HCl in dioxane.[3][5]

-

Stir the mixture at 0 °C and allow it to warm to room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The product is often obtained as its corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride salt). If the free amine is required, a basic workup or purification via ion-exchange chromatography may be necessary. Note: this compound is potentially unstable as a free base and is often best handled as a salt.

| Parameter | Value/Condition | Reference |

| Starting Material | N-Boc-3-aminobutanal | [5] |

| Reagents | Trifluoroacetic acid (TFA) or HCl in Dioxane | [3][5] |

| Solvent | Dichloromethane (DCM) or Dioxane | [5] |

| Temperature | 0 °C to Room Temperature | [5] |

| Reaction Time | 1-2 hours | N/A |

| Typical Yield | Quantitative (often used directly as a salt) | N/A |

References

- 1. Protective Groups [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Protection for the AMINE.pptx [slideshare.net]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]

- 10. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]

- 11. A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Properties of (S)-3-Aminobutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-aminobutanal is a chiral bifunctional molecule of interest in organic synthesis and medicinal chemistry. Its structure, containing both a primary amine and a reactive aldehyde group, makes it a valuable, albeit challenging, building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known and predicted chemical properties of (S)-3-aminobutanal. It includes a summary of its physical and chemical characteristics, detailed hypothetical protocols for its synthesis and analysis, and a discussion of its expected reactivity and stability. Furthermore, this guide explores the potential biological activities and signaling pathways of (S)-3-aminobutanal, drawing parallels with closely related neurotoxic amino aldehydes.

Core Chemical and Physical Properties

Table 1: General and Computed Physical Properties of (S)-3-Aminobutanal

| Property | Value | Source |

| IUPAC Name | (3S)-3-aminobutanal | PubChem[2] |

| Molecular Formula | C₄H₉NO | PubChem[1][2][3] |

| Molecular Weight | 87.12 g/mol | PubChem[1][2][3] |

| Canonical SMILES | C--INVALID-LINK--N | PubChem[2] |

| InChI | InChI=1S/C4H9NO/c1-4(5)2-3-6/h3-4H,2,5H2,1H3/t4-/m0/s1 | PubChem[2] |

| InChIKey | HYZVYAPATCJLAU-BYPYZUCNSA-N | PubChem[2] |

| CAS Number | 2679918-92-2 | PubChem[2] |

| Topological Polar Surface Area | 43.1 Ų | PubChem[2][3] |

| Hydrogen Bond Donor Count | 1 | PubChem[2][3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2][3] |

| Rotatable Bond Count | 2 | PubChem[2][3] |

| XLogP3-AA (Computed) | -0.8 | PubChem[2][3] |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not available.

Synthesis and Analysis: Experimental Protocols

The synthesis of (S)-3-aminobutanal is challenging due to the compound's instability. A common strategy involves the mild oxidation of the corresponding stable amino alcohol, (S)-3-aminobutan-1-ol. To prevent side reactions, the amine functionality is typically protected prior to oxidation.

Proposed Synthesis of N-Boc-(S)-3-aminobutanal via Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes, with the advantage of proceeding under neutral pH and at room temperature, which is beneficial for sensitive substrates like N-protected amino alcohols.[4][5][6]

Experimental Workflow for Synthesis

Caption: Proposed workflow for the synthesis of N-Boc-(S)-3-aminobutanal.

Protocol:

-

N-Protection of (S)-3-aminobutan-1-ol:

-

Dissolve (S)-3-aminobutan-1-ol (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (B128534) (Et₃N, 1.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) in CH₂Cl₂.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-aminobutan-1-ol.

-

-

Dess-Martin Oxidation:

-

Dissolve the N-Boc-(S)-3-aminobutan-1-ol (1.0 eq) in dry CH₂Cl₂ under an inert atmosphere.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (B1220275) (Na₂S₂O₃).

-

Stir vigorously until the solid dissolves.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-(S)-3-aminobutanal.

-

Proposed Analytical Method: Chiral Gas Chromatography (GC)

Direct analysis of (S)-3-aminobutanal can be challenging due to its polarity and potential for instability. Gas chromatography is a suitable technique for the analysis of volatile short-chain aldehydes.[7][8] Chiral columns can be employed for enantiomeric purity assessment.

Protocol:

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A chiral GC column (e.g., Cyclodextrin-based).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 200 °C.

-

Detector Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 180 °C.

-

Hold at 180 °C for 5 minutes.

-

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane).

-

Injection: 1 µL split injection.

Reactivity and Stability

(S)-3-aminobutanal possesses two reactive functional groups: a primary amine and an aldehyde. This bifunctionality dictates its chemical behavior.

-

Aldehyde Group Reactivity: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, (S)-3-aminobutanoic acid. It can also undergo nucleophilic addition reactions, typical of aldehydes, and can participate in condensation reactions.

-

Amine Group Reactivity: The primary amine is nucleophilic and basic. It can react with electrophiles and can also catalyze reactions of the aldehyde group.

-

Instability: β-amino aldehydes are known to be unstable.[9] They can undergo self-condensation, polymerization, or elimination of the β-amino group, especially under non-neutral pH or elevated temperatures.[9] For this reason, (S)-3-aminobutanal is often generated and used in situ or handled as a more stable N-protected derivative.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological effects of (S)-3-aminobutanal are scarce. However, significant insights can be drawn from research on the closely related compound, 3-aminopropanal (B1211446) (3-AP), a neurotoxic aldehyde.[10][11][12]

The "Aldehyde Load" and Neurotoxicity

In several neurodegenerative diseases, an increase in polyamine metabolism leads to the production of reactive aldehydes, contributing to what is known as the "aldehyde load".[10][11] These aldehydes, including 3-AP and potentially 4-aminobutanal (B194337), are cytotoxic and are implicated in the progression of neuronal damage.[10][12]

Proposed Mechanism of Cytotoxicity: Lysosomal Disruption

Based on studies of 3-AP, a plausible mechanism for the cytotoxicity of (S)-3-aminobutanal involves its lysosomotropic nature. The protonated amine allows the molecule to accumulate in the acidic environment of lysosomes. The aldehyde functionality is also crucial for its toxic effects.[10]

Proposed Signaling Pathway for (S)-3-Aminobutanal-Induced Cytotoxicity

Caption: Proposed cytotoxic signaling pathway of (S)-3-aminobutanal.

This proposed pathway suggests that (S)-3-aminobutanal, like 3-AP, may enter the cell and accumulate in lysosomes. This accumulation could lead to lysosomal membrane permeabilization or rupture, releasing hydrolytic enzymes such as cathepsins into the cytosol. These enzymes can then trigger downstream apoptotic pathways, potentially through mitochondrial damage and subsequent caspase activation, ultimately leading to programmed cell death.

Conclusion

(S)-3-aminobutanal is a chiral molecule with significant potential in synthetic chemistry, but its application is hampered by its inherent instability. This guide has provided a summary of its computed chemical properties and has outlined plausible, detailed protocols for its synthesis and analysis based on established chemical transformations. The exploration of its potential biological activity, by analogy to related neurotoxic aldehydes, suggests that (S)-3-aminobutanal could be a target of interest in the study of neurodegenerative diseases. Further research is warranted to experimentally validate these properties and to fully elucidate the biological roles of this and other reactive amino aldehydes.

References

- 1. 3-Aminobutanal | C4H9NO | CID 15603767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-aminobutanal | C4H9NO | CID 57121364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3R)-3-aminobutanal | C4H9NO | CID 140816116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dess-Martin reagent - Enamine [enamine.net]

- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 7. Automated method for short-chain aldehydes emission measurement by dynamic solid-phase microextraction on-fiber derivatization GC-MSD coupled with a flow-cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The concept of "aldehyde load" in neurodegenerative mechanisms: cytotoxicity of the polyamine degradation products hydrogen peroxide, acrolein, 3-aminopropanal, 3-acetamidopropanal and 4-aminobutanal in a retinal ganglion cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation of 3-Aminobutanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Aminobutanal is a highly reactive, non-commercially available intermediate. As such, dedicated studies on its stability and degradation pathways are not available in published literature. This guide, therefore, extrapolates its predicted behavior from the fundamental principles of organic chemistry and data on analogous amino aldehydes. The experimental protocols provided are templates for how such a study could be designed and executed.

Executive Summary

This compound is a bifunctional molecule containing both a primary amine and an aldehyde. This combination of functional groups renders it highly unstable and susceptible to rapid degradation through several intramolecular and intermolecular pathways. The primary degradation routes are predicted to be intramolecular cyclization to form a six-membered heterocyclic imine (tetrahydropyridine derivative), followed by tautomerization and potential polymerization, as well as intermolecular aldol-type condensations and polymerization. Due to this inherent instability, this compound is typically generated in situ for immediate use in a subsequent reaction. This document outlines the predicted stability profile, details the most probable degradation pathways, and provides comprehensive, adaptable protocols for its analysis.

Predicted Stability Profile

Quantitative stability data for this compound is absent from the literature. However, based on the known reactivity of aldehydes and amines, its stability is expected to be extremely limited, with a half-life likely on the order of minutes to hours in solution, highly dependent on concentration, pH, and temperature.

Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon.[1][2] The presence of a nucleophilic primary amine in the same molecule creates a scenario ripe for rapid intramolecular reaction. Analogous compounds like 3-aminopropanal (B1211446) and 4-aminobutanal (B194337) are also known to be reactive and cytotoxic, readily participating in further biological and chemical reactions.[3][4]

The stability of this compound would be influenced by several factors, which could be systematically investigated as outlined in the experimental protocols (Section 4.0). A summary of hypothetical conditions for such a stability study is presented below.

Table 1: Proposed Conditions for this compound Stability Assessment

| Parameter | Conditions to Test | Predicted Outcome on Stability |

| pH | 3.0, 5.0, 7.4 (Physiological), 9.0 | Least stable at neutral to slightly basic pH where the amine is a free nucleophile. More stable at low pH where the amine is protonated and non-nucleophilic.[5] |

| Temperature | 4°C, 25°C (Room Temp), 37°C | Degradation rate will increase significantly with temperature, following Arrhenius kinetics. |

| Concentration | 1 mM, 10 mM, 100 mM | Higher concentrations will accelerate intermolecular reactions like aldol (B89426) condensation and polymerization. |

| Solvent | Aprotic (Acetonitrile, THF), Protic (Methanol, Water) | Protic solvents may facilitate proton transfer steps in degradation pathways. Water can participate in hydrolysis of imine intermediates. |

| Atmosphere | Inert (Nitrogen/Argon), Air (Oxygen) | The aldehyde group is susceptible to oxidation to a carboxylic acid, so stability will be lower in the presence of oxygen. |

Predicted Degradation Pathways

The dual functionality of this compound allows for several competing degradation pathways.

Intramolecular Cyclization and Tautomerization

The most probable and rapid degradation pathway is an intramolecular reaction between the C3-amino group and the C1-aldehyde. This nucleophilic attack forms a six-membered cyclic hemiaminal, which readily dehydrates to the corresponding cyclic imine (a tetrahydropyridine (B1245486) derivative). This imine can then tautomerize to a more stable enamine.

Caption: Predicted intramolecular degradation pathway of this compound.

Intermolecular Condensation and Polymerization

At higher concentrations, intermolecular reactions become significant. These can include:

-

Aldol-Type Condensation: The enolizable aldehyde can act as a nucleophile (via its enolate form) and attack the carbonyl carbon of another this compound molecule.

-

Imine Formation and Polymerization: The amine of one molecule can react with the aldehyde of another to form an intermolecular imine. This process can continue, leading to oligomers and polymers.[5][6]

Caption: Predicted intermolecular degradation pathways for this compound.

Oxidation

The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, 3-aminobutanoic acid. This reaction is particularly relevant if the compound is handled in the presence of atmospheric oxygen or other oxidizing agents.

Proposed Experimental Protocols

Given the lack of specific literature, the following protocols are proposed as a robust methodology for characterizing the stability and degradation of this compound.

In Situ Generation and Purity Assessment

Since this compound is unstable, it must be synthesized and used immediately or generated in situ. A plausible synthesis could involve the controlled reduction of 3-aminobutanoic acid or its ester derivative.

Protocol:

-

Synthesis: A potential route involves the partial reduction of an N-protected 3-aminobutanoic acid ester, followed by deprotection.

-

Purification: Rapid purification would be necessary, for example, by flash chromatography at low temperature, immediately followed by dissolution in the desired solvent for stability testing.

-

Purity Check: The initial purity of the compound must be assessed immediately post-synthesis.

-

Method: High-Performance Liquid Chromatography (HPLC) with a suitable derivatizing agent or Mass Spectrometry (MS) detection.

-

Rationale: this compound lacks a strong chromophore for standard UV detection. Derivatization (e.g., with a chiral agent if enantiomeric purity is needed) can introduce a chromophore.[7][8] Direct infusion MS can confirm the mass of the parent ion.

-

Stability Study Workflow

This workflow is designed to assess the degradation of this compound under the conditions outlined in Table 1.

Caption: Proposed workflow for conducting a time-course stability study.

Detailed Protocol:

-

Preparation: Immediately after synthesis, dissolve purified this compound in the chosen solvent (e.g., acetonitrile/water) to create a stock solution.

-

Incubation: Aliquot the stock solution into separate reaction vessels for each condition (pH, temperature). For example, use temperature-controlled incubators or water baths.

-

Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each condition.

-

Quenching: Immediately stop the degradation by quenching the reaction. This can be achieved by rapid freezing (e.g., in liquid nitrogen) or by adding an acid (e.g., formic acid) to protonate the amine and halt its nucleophilic activity.

-

Analysis: Analyze the quenched samples using a validated analytical method.

Analytical Method for Quantification and Degradant Identification

A Liquid Chromatography-Mass Spectrometry (LC-MS) method is ideal for this application.

Protocol:

-

Chromatography:

-

Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient starting with high aqueous phase to retain the polar analyte, ramping up the organic phase to elute it and any less polar degradants.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a controlled, often cool, temperature (e.g., 10°C) to minimize on-column degradation.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization in Positive Mode (ESI+). This compound should readily form an [M+H]+ ion.

-

Detection: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and its degradation products.

-

Quantification: For quantitative analysis, use a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode for maximum sensitivity and specificity.

-

Degradant Identification: Analyze the high-resolution MS/MS fragmentation spectra of the new peaks that appear over time to elucidate the structures of the degradation products. For example, a mass corresponding to the dehydrated cyclic imine would be a key degradant to monitor.

-

Conclusion

While experimental data on this compound is scarce, a comprehensive understanding of its chemical nature allows for strong predictions regarding its instability and degradation. The molecule is highly prone to rapid intramolecular cyclization and intermolecular condensation reactions. For any research or development involving this compound, it should be treated as a transient intermediate that requires in situ generation and immediate use. The analytical and stability-indicating methods proposed herein provide a complete framework for researchers to formally characterize this reactive species, enabling its controlled use in complex synthetic and pharmaceutical applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Khan Academy [khanacademy.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminobutanal - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sciencemadness Discussion Board - Gamma Amino Butanal from GABA - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. benchchem.com [benchchem.com]

- 8. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]

Physical and chemical properties of 3-aminobutanal

An In-depth Technical Guide on the Physical and Chemical Properties of 3-Aminobutanal

Disclaimer: Scientific literature and chemical databases contain limited experimental data for this compound. This guide presents the available computed data for this compound and supplements it with experimental data for its well-characterized isomer, 4-aminobutanal (B194337), to provide context on the properties of aminobutanals. The distinction between the two isomers is clearly indicated throughout the document.

Introduction

This compound is an aminoaldehyde with the chemical formula C4H9NO.[1] As a bifunctional molecule containing both a reactive aldehyde group and a basic amino group, it holds potential as a building block in organic synthesis and drug development. However, its properties have not been extensively studied. This guide summarizes the known computational data for this compound and draws comparisons with its structural isomer, 4-aminobutanal, a significant intermediate in metabolic pathways.

Physicochemical Properties

Quantitative data for this compound is primarily derived from computational models. For comparative purposes, the experimentally determined properties of 4-aminobutanal are also provided.

Computed Properties of this compound

The following table summarizes the computed physicochemical properties of this compound as available in public databases.

| Property | Value | Source |

| Molecular Formula | C4H9NO | [1][2] |

| Molecular Weight | 87.12 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(N)CC=O | [1][2] |

| InChIKey | HYZVYAPATCJLAU-UHFFFAOYSA-N | [1][2] |

| XLogP3 (Computed) | -0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

Physical and Chemical Properties of 4-Aminobutanal

The isomer 4-aminobutanal is better characterized, and its properties offer insight into the expected behavior of aminobutanals.

| Property | Value | Source |

| Synonyms | γ-aminobutyraldehyde, GABA aldehyde | [4] |

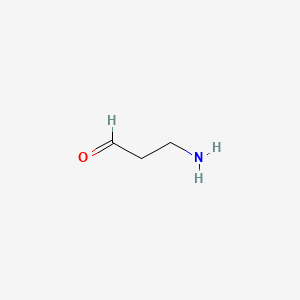

| Molecular Formula | C4H9NO | [4][5] |

| Molar Mass | 87.122 g·mol−1 | [4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 159.9 ± 23.0 °C (Predicted) | [5][6] |

| Density | 0.911 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Flash Point | 50.5 °C | [5] |

| Refractive Index | 1.422 | [5] |

| pKa (Predicted) | 9.82 ± 0.10 | [6] |

| Solubility | Soluble in water | [7] |

Reactivity and Stability

While specific stability data for this compound is unavailable, the reactivity of aminobutanals can be inferred from the behavior of 4-aminobutanal.

-

Oxidation : The aldehyde group can be oxidized to a carboxylic acid. For instance, 4-aminobutanal is oxidized to form 4-aminobutanoic acid (GABA).[7]

-

Reduction : The aldehyde group can be reduced to an alcohol. 4-aminobutanal can be reduced to 4-aminobutanol using agents like sodium borohydride.[7]

-

Ring-Chain Tautomerism : In aqueous solutions, aminoaldehydes can exist in equilibrium with cyclic forms. 4-Aminobutanal is known to be in equilibrium with pyrroline (B1223166) derivatives.[8] A similar intramolecular cyclization would be expected for this compound.

-

Stability : Aldehydes are generally sensitive to oxidation.[7] The presence of the amino group may influence stability. Protected forms, such as acetals, are often used in synthesis to improve handling and stability.[7]

Experimental Protocols and Workflows

Detailed experimental protocols for the synthesis of this compound are not readily found in the literature. However, a logical synthetic approach can be devised based on established methods for related compounds, such as (R)-3-aminobutanol. A plausible workflow would involve the protection of the amino group, reduction of a carboxylic acid derivative, and subsequent deprotection and oxidation.

Caption: Proposed synthetic pathway for this compound.

This multi-step synthesis ensures that the aldehyde and amino groups do not react with each other. The choice of protecting group and reaction conditions would need to be optimized experimentally.

Biological Significance and Signaling Pathways

There is no documented biological role or signaling pathway directly involving this compound. However, its isomer, 4-aminobutanal, is a key intermediate in the metabolism of polyamines and the biosynthesis of the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[4][7] The degradation of putrescine yields 4-aminobutanal, which is then converted to GABA.

The following diagram illustrates the metabolic pathway of 4-aminobutanal.

Caption: Conversion of putrescine to GABA via 4-aminobutanal.[4]

This pathway highlights the potential for aminobutanals to play crucial roles in neurobiology and cellular metabolism.[7] While this specific pathway is for the 4-amino isomer, it demonstrates the biological relevance of this class of molecules.

Conclusion

This compound is a molecule with potential utility in synthetic chemistry, though it remains largely uncharacterized. The available computational data provides a basic profile, while the experimental data for its isomer, 4-aminobutanal, offers valuable insights into its likely chemical reactivity and handling. Further experimental investigation is required to fully elucidate the physical, chemical, and potential biological properties of this compound for its application in research and drug development.

References

- 1. This compound | C4H9NO | CID 15603767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-aminobutanal | CAS#:2679918-92-2 | Chemsrc [chemsrc.com]

- 3. (3R)-3-aminobutanal | C4H9NO | CID 140816116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminobutanal - Wikipedia [en.wikipedia.org]

- 5. guidechem.com [guidechem.com]

- 6. 4-aminobutanal | 4390-05-0 [chemicalbook.com]

- 7. Buy 4-Aminobutanal (EVT-368546) | 4390-05-0 [evitachem.com]

- 8. researchgate.net [researchgate.net]

Chiral 3-Aminobutanal: A Technical Guide to Commercial Availability, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of chiral 3-aminobutanal. Given the compound's inherent instability, this guide also extensively covers its more stable and commercially prevalent precursor, chiral 3-aminobutanol. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Commercial Availability

Direct commercial availability of enantiomerically pure This compound is highly limited. This is largely attributed to the high reactivity and potential for self-condensation or polymerization of the aldehyde functional group. While CAS numbers for the individual enantiomers, (3R)-3-aminobutanal (2674095-77-1) and (3S)-3-aminobutanal (2679918-92-2), are registered, finding off-the-shelf suppliers is challenging. Researchers typically require in situ generation from a stable precursor or must rely on custom synthesis services.

In contrast, the corresponding chiral alcohol, 3-aminobutanol , is widely available from numerous chemical suppliers. This stable precursor serves as the primary entry point for accessing chiral this compound in synthetic applications. Both (R)- and (S)-enantiomers are commercially available in various purities and quantities.

Commercial Suppliers of Chiral 3-Aminobutanol

The following table summarizes a selection of commercial suppliers for (R)- and (S)-3-aminobutanol, highlighting the typical purities and quantities offered. This list is not exhaustive but represents a sample of the global market.

| Supplier | Enantiomer | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | (R)-3-Aminobutan-1-ol | 61477-40-5 | ≥97% | 1g, 5g, 10g |

| (S)-3-Aminobutan-1-ol | 61477-39-2 | ≥97% | Custom Synthesis | |

| Santa Cruz Biotechnology | (R)-3-Aminobutan-1-ol | 61477-40-5 | Inquiry | |

| Chem-Impex | (R)-3-Amino-1-butanol | 61477-40-5 | ≥98% | Inquiry |

| Simson Pharma | (S)-3-Aminobutan-1-ol | 61477-39-2 | Custom Synthesis | |

| BLDpharm | (R)-3-Aminobutan-1-ol | 61477-40-5 | Inquiry | |

| (S)-3-Aminobutan-1-ol | 61477-39-2 | Inquiry |

Synthesis of Chiral 3-Aminobutanol

The synthesis of enantiomerically pure 3-aminobutanol is a well-established area of research, driven by its importance as a chiral building block in the pharmaceutical industry. Notably, (R)-3-aminobutanol is a key intermediate in the synthesis of the HIV integrase inhibitor, Dolutegravir.[1] Several synthetic strategies have been developed, including chemical resolution, asymmetric synthesis, and biocatalysis.

Synthesis of (R)-3-Aminobutanol via Chemical Resolution

A common and scalable method for preparing (R)-3-aminobutanol involves the chemical resolution of racemic 3-aminobutanol using a chiral resolving agent, such as (S)-mandelic acid.[2]

Experimental Protocol:

-

Preparation of Racemic 3-Aminobutanol: 4-Hydroxy-2-butanone is subjected to ammoniation reduction to yield racemic 3-aminobutanol.[2]

-

Resolution: The racemic 3-aminobutanol is reacted with (S)-mandelic acid in a suitable solvent (e.g., isopropanol/water). The diastereomeric salt, (R)-3-aminobutanol-(S)-mandelate, selectively crystallizes from the solution.

-

Isolation of the (R)-enantiomer: The crystallized diastereomeric salt is isolated by filtration.

-

Basification: The salt is then treated with a base (e.g., sodium hydroxide) to liberate the free (R)-3-aminobutanol, which can be extracted and purified.

Asymmetric Synthesis of (R)-3-Aminobutanol from (R)-3-Aminobutyric Acid

Another efficient route starts from the commercially available (R)-3-aminobutyric acid. This method involves the reduction of the carboxylic acid functionality.[3]

Experimental Protocol:

-

Esterification: (R)-3-aminobutyric acid is first converted to its corresponding ester (e.g., methyl ester) by reacting with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid).

-

Amino Protection: The amino group of the ester is then protected, for example, using a benzoyl group.

-

Reduction: The protected amino ester is reduced to the corresponding alcohol using a suitable reducing agent, such as sodium borohydride (B1222165) in the presence of a Lewis acid (e.g., BF₃·Et₂O).

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrolysis with NaOH in ethanol) to yield (R)-3-aminobutanol.

Biocatalytic Synthesis of (R)-3-Aminobutanol

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amines and alcohols. Transaminases have been engineered for the asymmetric synthesis of (R)-3-aminobutanol from 4-hydroxy-2-butanone.[4]

Experimental Protocol:

-

Enzyme and Substrate Preparation: An engineered (R)-selective transaminase is prepared, along with the substrate, 4-hydroxy-2-butanone, and an amino donor (e.g., isopropylamine).

-

Biocatalytic Reaction: The substrate, amino donor, and enzyme are mixed in a suitable buffer at an optimal pH and temperature. The transaminase catalyzes the stereoselective transfer of the amino group to the ketone, forming (R)-3-aminobutanol.

-

Product Isolation: After the reaction is complete, the enzyme is removed (e.g., by centrifugation), and the product is isolated from the reaction mixture and purified.

Applications in Drug Development

Chiral building blocks are crucial in modern drug design and development, as different enantiomers of a drug can have significantly different pharmacological activities. Chiral 3-aminobutanol and its derivatives are important intermediates in the synthesis of various pharmaceuticals.

As previously mentioned, (R)-3-aminobutanol is a vital component in the synthesis of Dolutegravir, an antiretroviral medication used to treat HIV/AIDS.[1] It has also been reported as a key intermediate for the anticancer drug 4-methylcyclophosphamide (B1200607) and can be derivatized to β-lactams, which are important for the synthesis of penem (B1263517) antibiotics.

Potential Signaling Pathways and Biological Relevance

Direct studies on the signaling pathways of this compound are scarce in the scientific literature. However, its structural similarity to other neuroactive compounds, such as γ-aminobutyric acid (GABA), suggests potential areas for investigation. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its signaling pathway is a major target for many drugs. The GABAergic pathway involves the synthesis of GABA from glutamate, its release into the synaptic cleft, and its interaction with GABA receptors.

While there is no direct evidence linking this compound to the GABAergic system, the study of related amino aldehydes, such as 3-aminopropanal, has shown them to be potent neurotoxins that can accumulate in lysosomes. This suggests that the biological activity of short-chain amino aldehydes could be a fruitful area of research.

Conclusion

References

- 1. (S)-3-Aminobutan-1-ol | CAS No- 61477-39-2 | Simson Pharma Limited [simsonpharma.com]

- 2. CN110668958A - A kind of method for preparing (R)-3-aminobutanol - Google Patents [patents.google.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Preparation method of (R)-3-amino butanol - Eureka | Patsnap [eureka.patsnap.com]

Theoretical Insights into the Conformational Landscape of 3-Aminobutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobutanal is a chiral amino aldehyde with potential significance in medicinal chemistry and drug development due to the presence of both a nucleophilic amino group and an electrophilic aldehyde function. Understanding its three-dimensional structure is paramount for predicting its reactivity, biological activity, and metabolic fate. This technical guide provides an in-depth overview of the theoretical approaches used to study the conformational preferences of this compound. While direct experimental and extensive theoretical data for this compound remain limited in published literature, this document leverages established computational methodologies and findings from analogous amino aldehydes and amino alcohols to present a comprehensive analysis. The conformational landscape of this compound is expected to be dominated by the interplay of steric effects and intramolecular hydrogen bonding, leading to a variety of stable conformers with distinct energetic profiles. This guide outlines the computational protocols, summarizes expected quantitative data in structured tables, and visualizes key conceptual frameworks to facilitate further research and application in drug design and development.

Introduction

The conformational flexibility of small molecules plays a pivotal role in their biological activity. For molecules containing multiple functional groups, such as this compound, intramolecular interactions can lead to the stabilization of specific three-dimensional arrangements. These preferred conformations can significantly influence receptor binding, enzyme inhibition, and pharmacokinetic properties. The presence of a primary amine and an aldehyde group in this compound suggests the potential for intramolecular hydrogen bonding (IHB), a key determinant of conformational stability in similar systems like 3-aminopropanol and amino acetaldehyde.[1][2]

Theoretical and computational chemistry provide powerful tools to explore the potential energy surface of flexible molecules and identify their most stable conformers. Methods such as Density Functional Theory (DFT) and ab initio calculations can predict geometric parameters, relative energies, and spectroscopic properties with high accuracy.[2] This guide will detail these methodologies and present a "hypothetical" yet realistic conformational analysis of this compound based on established principles.

Conformational Analysis of this compound

The conformational space of this compound is primarily defined by the rotation around the C1-C2, C2-C3, and C3-N bonds. The key dihedral angles (τ1: O=C1-C2-C3, τ2: C1-C2-C3-N, and τ3: C2-C3-N-H) dictate the overall shape of the molecule. The relative orientations of the aldehyde and amino groups are of particular interest due to the potential for the formation of an intramolecular hydrogen bond between the amino group (donor) and the carbonyl oxygen (acceptor).

Key Conformers and Intramolecular Hydrogen Bonding

Based on studies of analogous molecules, the conformers of this compound can be broadly categorized into "open" (extended) and "closed" (hydrogen-bonded) forms. The closed conformers are stabilized by an N-H···O=C intramolecular hydrogen bond, which forms a pseudo-six-membered ring.

The stability of these conformers is influenced by a balance between the stabilizing energy of the hydrogen bond and the steric strain introduced by the eclipsed or gauche interactions of the substituents.[3]

Computational and Experimental Protocols

A robust theoretical study of this compound's conformation would involve a multi-step computational protocol, often complemented by experimental validation.

Computational Methodology

A typical computational workflow for the conformational analysis of this compound is outlined below. This protocol is based on well-established methods used for similar molecules.[2][4]

Protocol 1: Computational Conformational Analysis

-

Initial Structure Generation: Generation of a diverse set of initial conformers by systematically rotating all rotatable bonds (C1-C2, C2-C3, C3-N) of this compound.

-

Preliminary Optimization: Geometry optimization of all generated conformers using a computationally inexpensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G).

-

Refined Optimization and Frequency Calculation: The low-energy conformers from the preliminary scan are then re-optimized at a higher level of theory, such as DFT with a larger basis set (e.g., B3LYP/6-311++G(d,p)).[5] Vibrational frequency calculations are performed at this level to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a more sophisticated method, such as a higher-level ab initio method (e.g., MP2 or CCSD) or a double-hybrid DFT functional.[2]

-

Solvation Effects: The influence of a solvent (e.g., water) on the conformational equilibrium can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

Analysis of Intramolecular Interactions

To characterize the nature and strength of the intramolecular hydrogen bond, the following analyses are typically performed:

-

Atoms in Molecules (AIM) Theory: This method analyzes the topology of the electron density to identify bond critical points (BCPs) associated with the hydrogen bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the strength and nature of the interaction.[5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer interactions between the lone pair of the hydrogen bond acceptor (carbonyl oxygen) and the antibonding orbital of the donor bond (N-H). The second-order perturbation energy (E(2)) associated with this interaction quantifies the strength of the hydrogen bond.[5]

Quantitative Data Summary

The following tables summarize the expected quantitative data for the most stable conformers of this compound, based on calculations performed on analogous molecules. These values serve as a predictive guide for future computational and experimental studies.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer ID | Description | Dihedral Angles (τ1, τ2, τ3) (degrees) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| Conf-1 | Closed (IHB) | ~ (gauche, gauche, anti) | 0.00 | 75.3 |

| Conf-2 | Closed (IHB) | ~ (gauche, anti, gauche) | 0.85 | 15.1 |

| Conf-3 | Open (Extended) | ~ (anti, anti, anti) | 2.50 | 2.1 |

| Conf-4 | Open (Extended) | ~ (gauche, anti, anti) | 3.10 | 1.0 |

Note: Dihedral angle values are approximate and would need to be confirmed by actual calculations. Relative energies are hypothetical and based on the expected stability imparted by intramolecular hydrogen bonding.

Table 2: Predicted Properties of the N-H···O=C Intramolecular Hydrogen Bond in the Most Stable Conformer (Conf-1)

| Property | Predicted Value |

| H···O distance (Å) | ~ 2.1 - 2.3 |

| N-H···O angle (degrees) | ~ 140 - 150 |

| NBO E(2) (kcal/mol) | ~ 2.5 - 4.0 |

| AIM Electron Density at BCP (a.u.) | ~ 0.015 - 0.025 |

| AIM Laplacian of Electron Density at BCP (a.u.) | ~ 0.04 - 0.06 |

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical study of this compound conformation.

Caption: Computational workflow for conformational analysis.

Caption: Relationship between open and closed conformers.

Conclusion and Future Directions

This technical guide has outlined the theoretical framework for studying the conformational preferences of this compound. Based on established computational methodologies and data from analogous molecules, it is predicted that the conformational landscape of this compound is significantly influenced by the formation of an intramolecular hydrogen bond between the amino and carbonyl groups. The provided computational protocols offer a roadmap for researchers to conduct a detailed conformational analysis.

Future work should focus on performing high-level ab initio and DFT calculations specifically for this compound to validate these predictions and provide accurate quantitative data. Experimental studies, such as microwave or NMR spectroscopy, would be invaluable in confirming the theoretically predicted conformers and their relative populations. A thorough understanding of the conformational behavior of this compound will be crucial for its potential applications in medicinal chemistry and drug design, enabling the rational design of molecules with desired structural and biological properties.

References

- 1. ias.ac.in [ias.ac.in]

- 2. uvadoc.uva.es [uvadoc.uva.es]

- 3. Amongst the above conformations of 3 Aminopropanal class 11 chemistry CBSE [vedantu.com]

- 4. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biological Activity of β-Amino Aldehydes: A Technical Guide for Drug Development

Introduction

β-Amino aldehydes are a class of bifunctional organic compounds characterized by an aldehyde group and an amino group separated by two carbon atoms. These molecules are of significant interest in medicinal chemistry and drug development due to their inherent reactivity and their presence as a key structural motif in a variety of biologically active compounds.[1] The aldehyde functionality is a versatile handle for synthetic transformations, while the amino group provides a site for polar interactions and can be crucial for binding to biological targets.[1] Consequently, β-amino aldehydes serve as valuable building blocks for the synthesis of more complex molecules, including β-amino acids, 1,3-amino alcohols, and various heterocyclic systems.[1][2] Their instability under certain conditions, which can lead to polymerization or elimination reactions, presents a synthetic challenge, but also underscores their reactivity which can be harnessed for therapeutic purposes.[1]

This technical guide provides an in-depth overview of the biological activities of β-amino aldehydes, focusing on their mechanisms of action, relevant quantitative data, and the experimental protocols used to evaluate their efficacy.

Synthesis of β-Amino Aldehydes

The synthesis of β-amino aldehydes is a critical aspect of their development as therapeutic agents. Several synthetic strategies have been developed to access these compounds, with the Mannich reaction being one of the most prominent.

Key Synthetic Approaches:

-

Mannich-type Reactions: This is a classic and widely used method for the synthesis of β-amino carbonyl compounds. It involves the one-pot, three-component condensation of an aldehyde, an amine, and a carbonyl compound (like a ketone or another aldehyde) that possesses an acidic proton.[3][4][5][6] Various catalysts, including solid acid catalysts and organocatalysts, have been employed to improve the efficiency and selectivity of this reaction.[4][7]

-

Conjugate Addition: Synthetic routes featuring the conjugate addition of nitrogen nucleophiles to α,β-unsaturated aldehydes are also employed.[1]

-

Asymmetric Synthesis: Enantiomerically pure β-amino aldehydes are often required for pharmacological applications. Asymmetric synthesis methods, such as those using chiral catalysts or auxiliaries, have been developed to achieve high stereoselectivity.[8][9][10]

-

Oxidation of β-Amino Alcohols: The mild oxidation of β-amino alcohols provides a direct route to the corresponding β-amino aldehydes.[11]

-

Reduction of β-Amino Acid Derivatives: The reduction of activated β-amino acid derivatives, such as Weinreb amides or esters, can yield β-amino aldehydes.[8][12]

Biological Activities and Therapeutic Potential

β-Amino aldehydes and their derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery programs. Their reactivity allows them to interact with various biological macromolecules, most notably enzymes.

Enzyme Inhibition

A primary mechanism through which β-amino aldehydes exert their biological effects is through the inhibition of enzymes. The electrophilic aldehyde group can react with nucleophilic residues (such as cysteine or serine) in the active site of an enzyme, leading to reversible or irreversible inhibition.

-

Protease Inhibition: Peptide derivatives containing an α-amino aldehyde unit are potent inhibitors of various proteases, including papain, thrombin, trypsin, calpain, and caspases.[] This inhibitory activity makes them valuable for developing treatments for a range of diseases, from viral infections to thrombosis and cancer.[] For instance, tripeptide and pentapeptide aldehydes have been designed as inhibitors of interleukin-1β converting enzyme (ICE), a cysteine protease involved in inflammation.[14]

-

Cholinesterase Inhibition: Certain β-amino carbonyl compounds have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.[15]

-

Carbonic Anhydrase Inhibition: These compounds have also been found to effectively inhibit human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[15] Carbonic anhydrase inhibitors are used as diuretics and for the treatment of glaucoma, among other conditions.

Inhibition of β-Amyloid (Aβ) Production

The accumulation of β-amyloid peptides is a hallmark of Alzheimer's disease. Dipeptide aldehydes have been identified as inhibitors of Aβ production.[16] For example, the dipeptide aldehyde 3,5-dimethoxycinnamamide-isoleucinyl-leucinal was found to be a potent inhibitor with an IC50 of 9.6 µM, preferentially inhibiting the production of the Aβ1-40 form.[16]

Antimicrobial Activity

Derivatives of β-amino carbonyl compounds, particularly their metal complexes, have demonstrated antibacterial activity.[17] The formation of complexes with metals like copper and zinc can enhance the biological activity of the parent ligand, potentially by facilitating entry into bacterial cells and disrupting essential processes.[17]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for the biological activity of selected β-amino aldehydes and related compounds.

Table 1: Enzyme Inhibition Data for β-Amino Carbonyl Derivatives

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

| β-Amino Carbonyls | human Carbonic Anhydrase I (hCA I) | 11.42 - 70.71 nM | [15] |

| β-Amino Carbonyls | human Carbonic Anhydrase II (hCA II) | 28.66 - 77.59 nM | [15] |

| β-Amino Carbonyls | Acetylcholinesterase (AChE) | 18.66 - 95.35 nM | [15] |

| β-Amino Carbonyls | Butyrylcholinesterase (BChE) | 9.54 - 94.70 nM | [15] |

Table 2: Inhibition of β-Amyloid Production

| Compound | Target | IC₅₀ | Reference |

| 3,5-dimethoxycinnamamide-isoleucinyl-leucinal | Aβ Production | 9.6 µM | [16] |

| Carbobenzoxyl-valinyl-phenylalanal | Aβ Production | ~100 µM | [16] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of β-amino aldehydes. Below are representative protocols for key experiments.

Protocol 1: General Synthesis of β-Amino Carbonyl Compounds via Mannich Reaction

This protocol is a generalized procedure based on one-pot, three-component Mannich reactions.[4]

Materials:

-

Aromatic aldehyde (1 eq.)

-

Aniline (B41778) or another amine (1 eq.)

-

Ketone (e.g., acetophenone, cyclohexanone) (1 eq.)

-

Catalyst (e.g., sulfated MCM-41, silica-supported phenylphosphinic acid)

-

Solvent (e.g., ethanol)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask, add the ketone (10 mmol), aromatic aldehyde (10 mmol), and aniline (10 mmol) in ethanol (B145695) (5 ml).

-

Add the catalyst (e.g., 5 mol%) to the mixture.

-

Stir the reaction mixture at room temperature (25°C) for the appropriate time (this can range from minutes to several hours, depending on the specific reactants and catalyst).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can often be washed with a solvent like ethanol and reused.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure β-amino carbonyl compound.

-

Characterize the final product using techniques such as melting point determination, IR spectroscopy, and ¹H NMR.

Protocol 2: Enzyme Inhibition Assay (General)

This protocol outlines the general steps for determining the inhibitory activity of a β-amino aldehyde against a target enzyme, such as acetylcholinesterase.

Materials:

-

Target enzyme (e.g., AChE)

-

Substrate (e.g., acetylthiocholine (B1193921) iodide for AChE)

-

Chromogenic reagent (e.g., DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) for AChE assay)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 8.0)

-

β-amino aldehyde inhibitor stock solution (in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the β-amino aldehyde inhibitor in the buffer solution.

-

In the wells of a 96-well plate, add the buffer, the chromogenic reagent (if required), and the inhibitor solution at various concentrations.

-

Add the enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Measure the change in absorbance over time using a microplate reader at a specific wavelength (e.g., 412 nm for the AChE assay).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to a control reaction without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

To determine the inhibition constant (Kᵢ) and the mechanism of inhibition, repeat the experiment with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Lineweaver-Burk plots.

Protocol 3: Antibacterial Susceptibility Testing - Agar (B569324) Disc Diffusion Method

This protocol is used to assess the antibacterial activity of synthesized compounds.[17]

Materials:

-

Bacterial strains (e.g., E. coli, B. cereus)

-

Agar medium (e.g., Mueller-Hinton agar)

-

Sterile Petri dishes

-

Sterile filter paper discs (Whatman No. 1)

-

β-amino aldehyde compound dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic disc (positive control)

-

Solvent-treated disc (negative control)

-

Incubator

Procedure:

-

Prepare the agar medium and pour it into sterile Petri dishes. Allow it to solidify.

-

Prepare a bacterial inoculum and spread it evenly over the surface of the agar plates.

-

Impregnate sterile filter paper discs with a known concentration of the test compound solution.

-

Place the impregnated discs, along with the positive and negative control discs, onto the surface of the inoculated agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

-

The size of the inhibition zone is indicative of the antibacterial potency of the compound.

Visualizations

Synthesis and Screening Workflow

Caption: Workflow for the synthesis and biological evaluation of β-amino aldehydes.

Mechanism of Enzyme Inhibition

Caption: Competitive inhibition of an enzyme by a β-amino aldehyde.

Conclusion

β-Amino aldehydes represent a versatile and promising class of compounds for drug discovery. Their synthetic accessibility, coupled with a diverse range of biological activities—most notably as potent enzyme inhibitors—positions them as valuable leads for the development of new therapeutic agents. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly uncover new opportunities for addressing a variety of diseases, from neurodegenerative disorders to infectious diseases. The protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals working in this exciting field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. One-pot synthesis of β-amino carbonyl compounds catalyzed... [degruyterbrill.com]

- 4. ijitee.org [ijitee.org]

- 5. One-pot synthesis of β-amino carbonyl compounds catalyzed... [degruyterbrill.com]

- 6. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 7. Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Amino ketone synthesis by addition [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. nacatsoc.org [nacatsoc.org]

- 14. Effect of peptide aldehydes with IL-1 beta converting enzyme inhibitory properties on IL-1 alpha and IL-1 beta production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A combinatorial approach to the identification of dipeptide aldehyde inhibitors of beta-amyloid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Synthesis of 3-Aminobutanal via Oxidation of 3-Aminobutanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-aminobutanal, a valuable chiral building block in pharmaceutical and organic synthesis. The described methodology involves a two-step process: the protection of the amino group of 3-aminobutanol using a tert-butyloxycarbonyl (Boc) group, followed by the selective oxidation of the resulting N-Boc-3-aminobutanol to the corresponding aldehyde. Three effective oxidation methods are presented: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and a TEMPO-based oxidation. The final step involves the deprotection of the N-Boc-3-aminobutanal to yield the target compound. This guide offers a comparative analysis of the oxidation methods and provides detailed, step-by-step protocols to facilitate reproducible and efficient synthesis.

Introduction

Chiral β-amino aldehydes are important intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and natural products. Their bifunctional nature allows for diverse chemical transformations, making them attractive starting materials for the construction of complex molecular architectures. This compound, in its enantiomerically pure form, serves as a key precursor for various therapeutic agents. For instance, (R)-3-aminobutanol is a crucial intermediate in the synthesis of the anti-AIDS drug Dolutegravir[1][2]. The corresponding aldehyde, this compound, is therefore a synthon of significant interest in medicinal chemistry.

The direct oxidation of 3-aminobutanol to this compound is challenging due to the presence of the reactive amino group, which can lead to side reactions and low yields. Therefore, a protection-oxidation-deprotection strategy is typically employed. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amine functionality due to its stability under various oxidative conditions and its facile removal under acidic conditions[3]. This document outlines reliable protocols for the N-Boc protection of 3-aminobutanol, its subsequent oxidation to N-Boc-3-aminobutanal using three distinct methods, and the final deprotection to afford this compound.

Synthetic Workflow

The overall synthetic strategy for the preparation of this compound from 3-aminobutanol is depicted below. The process involves three key stages: N-protection, oxidation, and deprotection.

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-aminobutanol

This protocol describes the protection of the amino group of 3-aminobutanol using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

-

3-Aminobutanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-aminobutanol (1.0 eq) in the chosen solvent (DCM or THF) to a concentration of 0.5 M.

-

Add the base (TEA, 1.2 eq or NaHCO₃, 2.0 eq) to the solution.

-

To the stirred solution, add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford N-Boc-3-aminobutanol.

Step 2: Oxidation of N-Boc-3-aminobutanol to N-Boc-3-aminobutanal

Three reliable methods for the oxidation of N-Boc-3-aminobutanol are presented below. The choice of method may depend on available reagents, scale, and desired reaction conditions.

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride to oxidize primary alcohols to aldehydes under mild, low-temperature conditions[1][4][5][6]. This method is known for its high yields and compatibility with many functional groups.

Materials:

-

N-Boc-3-aminobutanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.0 eq) in anhydrous DCM dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of N-Boc-3-aminobutanol (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C.

-

Stir the reaction mixture for 1 hour at -78 °C.

-

Add TEA or DIPEA (5.0 eq) dropwise and continue stirring for 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-aminobutanal.

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), for a mild and selective oxidation of primary alcohols to aldehydes[7][8][9][10][11]. This method offers the advantages of neutral pH, room temperature reaction, and short reaction times. It is particularly suitable for sensitive substrates as it minimizes the risk of epimerization in chiral compounds[7].

Materials:

-

N-Boc-3-aminobutanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

Procedure:

-

To a solution of N-Boc-3-aminobutanol (1.0 eq) in DCM, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

-

Stir the reaction mixture for 1-3 hours and monitor by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

-

Stir vigorously until the two phases are clear.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain N-Boc-3-aminobutanal.

This method utilizes a catalytic amount of the stable nitroxyl (B88944) radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (NaOCl)[2][3][12]. This copper-catalyzed aerobic oxidation is a green and efficient alternative.

Materials:

-

N-Boc-3-aminobutanol

-

(4,4′-dimethoxy-2,2′-bipyridine)Cu(I)OTf

-

9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) or TEMPO

-

Acetonitrile (MeCN)

Procedure:

-

In a flask open to the air, dissolve N-Boc-3-aminobutanol (1.0 eq) in acetonitrile.

-

Add the copper catalyst ((MeO)₂bpy)Cu(I)OTf (0.05 eq) and the nitroxyl radical catalyst (ABNO or TEMPO, 0.05 eq).

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture and purify by flash chromatography to isolate N-Boc-3-aminobutanal.

Step 3: Deprotection of N-Boc-3-aminobutanal

The final step involves the removal of the Boc protecting group under acidic conditions to yield this compound.

Materials:

-

N-Boc-3-aminobutanal

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve N-Boc-3-aminobutanal (1.0 eq) in DCM.

-

Add TFA (10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature to obtain this compound. Note: this compound can be unstable and may be used immediately in the next step.

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the different oxidation methods. These values are based on literature precedents for similar substrates and should be optimized for the specific reaction.

| Oxidation Method | Oxidizing Agent/Catalyst System | Solvent | Temperature | Reaction Time | Typical Yield (%) | Reference(s) |

| Swern Oxidation | Oxalyl chloride, DMSO, TEA | DCM | -78 °C to rt | 2 - 4 hours | 85 - 95 | [1][5][6] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | DCM | Room Temperature | 1 - 3 hours | 90 - 98 | [7][9][11] |

| TEMPO-based Oxidation | (MeO)₂bpy)Cu(I)OTf, ABNO/TEMPO, Air | Acetonitrile | Room Temperature | 1 - 3 hours | 90 - 99 | [2][12] |

Signaling Pathways and Logical Relationships

The logical flow of the synthetic and purification process can be visualized as follows:

Caption: Experimental workflow from starting material to final product.

Conclusion

The synthesis of this compound via the oxidation of 3-aminobutanol is a critical transformation for accessing a key chiral intermediate in drug development. The protocols outlined in this document, involving N-Boc protection followed by selective oxidation and deprotection, provide reliable and efficient pathways to the target molecule. The choice between Swern, Dess-Martin, and TEMPO-based oxidation methods can be tailored to specific laboratory capabilities and substrate sensitivities, with all three methods offering high yields and selectivity. These detailed application notes serve as a valuable resource for researchers engaged in the synthesis of complex, biologically active compounds.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]